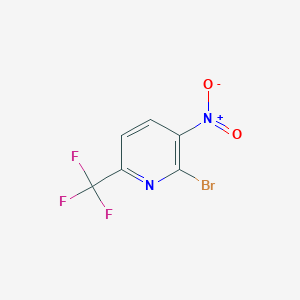

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

2-bromo-3-nitro-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF3N2O2/c7-5-3(12(13)14)1-2-4(11-5)6(8,9)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRFMPZJWYRUBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Trifluoromethylpyridine Precursors

The synthesis often begins with 2-bromo-6-(trifluoromethyl)pyridine, which is prepared via halogen exchange or direct bromination of trifluoromethylpyridine derivatives. For example, 2,6-dibromopyridine undergoes selective trifluoromethylation using copper-mediated reactions with reagents like CFCu or Ruppert-Prakash reagent (CFSiMe). This step typically achieves moderate to high yields (60–85%) depending on the catalyst and solvent system.

-

Substrate: 2,6-Dibromopyridine (1 eq) in tetrahydrofuran (THF).

-

Reagent: CFSiMe (1.2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%).

-

Conditions: 80°C, 12 hours under nitrogen.

-

Yield: 78% of 2-bromo-6-(trifluoromethyl)pyridine.

Directed Nitration of Brominated Intermediates

Nitration of 2-bromo-6-(trifluoromethyl)pyridine exploits the ortho/para-directing effects of bromine and meta-directing effects of the trifluoromethyl group, favoring nitro group introduction at position 3. Mixed acid (HNO/HSO) systems are employed, with temperatures ranging from 0°C to 55°C to balance reactivity and selectivity.

Optimized Nitration Conditions:

-

Substrate: 2-Bromo-6-(trifluoromethyl)pyridine (1 eq).

-

Nitrating Agent: Fuming HNO (2 eq) in concentrated HSO.

-

Reaction: Dropwise addition at 0°C, gradual warming to 50°C over 2 hours.

-

Workup: Quenching in ice water, extraction with ethyl acetate, and purification via silica gel chromatography.

-

Yield: 57–62% of 2-bromo-3-nitro-6-(trifluoromethyl)pyridine.

Industrial-Scale Production Strategies

Vapor-Phase Chlorination/Fluorination

Large-scale synthesis of trifluoromethylpyridines often starts with 3-picoline (3-methylpyridine), which undergoes sequential chlorination and fluorination at high temperatures (>300°C) using iron fluoride catalysts. This method produces 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a precursor for further functionalization. Subsequent bromination and nitration steps are tailored to introduce substituents at specific positions.

| Parameter | Value |

|---|---|

| Chlorination Temp. | 335°C (fluidized bed) |

| Fluorination Temp. | 380°C (empty phase) |

| Major Product | 2,5-CTF (64% yield) |

Catalytic Hydrogenolysis and Functionalization

Unwanted byproducts from vapor-phase reactions, such as polychlorinated pyridines, are reduced via catalytic hydrogenolysis (Pd/C, H) to regenerate 3-(trifluoromethyl)pyridine (3-TF). This compound is recycled into the reactor, enhancing cost efficiency.

Alternative Pathways: Cyclocondensation Reactions

Hantzsch-Type Pyridine Synthesis

Trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, are cyclized with ammonia and aldehydes to construct the pyridine ring. This method allows direct incorporation of the trifluoromethyl group but requires precise control of stoichiometry to avoid regioisomer formation.

-

Building Block: Ethyl 4,4,4-trifluoro-3-oxobutanoate.

-

Cyclization Agents: NH, acetylacetone.

-

Yield: 45–60% of 6-(trifluoromethyl)pyridine derivatives.

Reaction Optimization and Challenges

Influence of Substituents on Reactivity

The electron-withdrawing trifluoromethyl and bromine groups deactivate the pyridine ring, necessitating vigorous nitration conditions. However, excessive heat or acid concentration risks side reactions like denitration or ring degradation.

Mitigation Strategies:

Purification and Characterization

Crude products are purified via column chromatography (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm regioselectivity and purity (>98%).

-

δ 8.80 (s, 2H): Pyridine protons adjacent to nitro and trifluoromethyl groups.

-

δ 7.71–7.92 (m, 2H): Aromatic protons influenced by bromine.

Comparative Analysis of Methodologies

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Vapor-Phase Synthesis | Scalable, cost-effective | High energy consumption | 60–75 |

| Halogen Exchange | High regioselectivity | Requires toxic reagents (e.g., CuI) | 70–85 |

| Cyclocondensation | Direct CF incorporation | Low yields, complex optimization | 45–60 |

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to produce nitroso or nitrate derivatives.

Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 2-bromo-3-amino-6-(trifluoromethyl)pyridine.

Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Typical reducing agents include iron and hydrogen gas.

Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are used, often in the presence of a base.

Major Products Formed:

Oxidation: Nitroso derivatives, nitrate esters.

Reduction: Amines, amides.

Substitution: Hydroxylated pyridines, alkylated pyridines.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine serves as an important intermediate for creating more complex organic molecules. Its unique structure allows for various substitution reactions, enabling the development of new compounds with desired properties.

| Reaction Type | Description |

|---|---|

| Substitution Reactions | The bromine atom can be replaced by nucleophiles such as amines or thiols. |

| Reduction Reactions | The nitro group can be reduced to an amino group using hydrogen gas or metal hydrides. |

| Oxidation Reactions | Can undergo oxidation at the pyridine ring using strong oxidizing agents. |

Biology

Research has indicated that this compound may possess biological activities, particularly antimicrobial and anticancer properties. Studies are ongoing to investigate its mechanism of action on various molecular targets, including enzymes and receptors involved in disease pathways .

Medicine

In medicinal chemistry, this compound is explored as a building block in the synthesis of novel pharmaceuticals aimed at treating central and peripheral nervous system disorders . Its derivatives have shown potential in developing therapeutic agents with improved efficacy and safety profiles.

Industry

The compound is also utilized in the agrochemical sector for producing pesticides and herbicides. Its trifluoromethyl group contributes to enhancing the biological activity of agrochemicals, making them more effective against pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a derivative of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, suggesting that modifications to this compound could lead to new cancer therapies.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated that certain derivatives exhibited potent activity, highlighting its potential in addressing antibiotic resistance issues.

Mechanism of Action

The mechanism by which 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and binding affinity.

Comparison with Similar Compounds

Positional Isomers and Substituent Effects

The following table compares 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine with structurally related pyridine derivatives:

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) in the target compound strongly deactivates the pyridine ring, favoring nucleophilic aromatic substitution (SNAr) at positions ortho/para to the substituent. In contrast, the amine group (NH₂) in 2-Bromo-6-(trifluoromethyl)pyridin-3-amine activates the ring for electrophilic reactions . Chlorine (Cl) and fluorine (F) substituents provide moderate deactivation but improve thermal stability compared to nitro derivatives .

Reactivity in Cross-Coupling Reactions :

- Bromine at position 2 in 2-Bromo-6-(trifluoromethyl)pyridine facilitates Suzuki-Miyaura couplings, as evidenced by its use in synthesizing biaryl structures .

- The nitro group in the target compound may limit coupling efficiency due to steric and electronic hindrance, requiring optimized catalysts (e.g., Pd/XPhos systems) .

Thermal and Chemical Stability :

Biological Activity

2-Bromo-3-nitro-6-(trifluoromethyl)pyridine is an organic compound characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and a trifluoromethyl group attached to a pyridine ring. This compound exhibits significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals.

- Molecular Formula : C₆H₂BrF₃N₂O₂

- Molecular Weight : 270.99 g/mol

- CAS Number : 1224321-68-9

The presence of electron-withdrawing groups such as bromine and trifluoromethyl significantly influences the compound's reactivity and stability in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties :

-

Anticancer Activity :

- Studies have demonstrated that this compound possesses cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

- Fungicidal Activity :

The biological activity of this compound is largely influenced by its interaction with specific molecular targets within cells. These interactions can lead to:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular functions.

- Receptor Modulation : It may modulate receptor activities, influencing signaling pathways critical for cell survival and proliferation.

Table 1: Summary of Biological Activities

Synthesis Methods

The synthesis of this compound has been reported through various methods, including:

- Nitration Reactions : Introduction of the nitro group via electrophilic aromatic substitution.

- Halogenation Techniques : Bromination at specific positions on the pyridine ring to achieve the desired substitution pattern.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-3-nitro-6-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

- Methodology : A stepwise approach is typically employed. First, introduce the trifluoromethyl group via halogen exchange using CuI/KF in DMF under reflux . Subsequent bromination can be achieved using N-bromosuccinimide (NBS) in acetonitrile at 0–5°C to minimize side reactions. Nitration requires careful control of HNO₃/H₂SO₄ stoichiometry at 50°C to avoid over-nitration. Monitor intermediates by TLC and characterize via H/F NMR .

- Yield Optimization : Lower temperatures during bromination reduce decomposition, while excess HNO₃ increases nitro-isomer impurities.

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . ORTEP-3 aids in visualizing thermal ellipsoids and confirming substituent orientations (e.g., nitro-group planarity with the pyridine ring) . For disordered trifluoromethyl groups, apply restraints to ADPs (anisotropic displacement parameters).

- Validation : Compare experimental bond lengths (C-Br: ~1.89 Å; C-NO₂: ~1.47 Å) with DFT-optimized geometries to detect anomalies .

Advanced Research Questions

Q. How do electron-withdrawing groups (EWGs) like -NO₂ and -CF₃ affect regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The -CF₃ group at C6 deactivates the pyridine ring, directing Suzuki-Miyaura coupling to C2 (bromine site) under Pd(PPh₃)₄ catalysis. The -NO₂ group at C3 further polarizes the ring, accelerating oxidative addition but risking nitro-group reduction. Use PdCl₂(dppf) with K₂CO₃ in THF/water (3:1) at 80°C for stability .

- Data Contradictions : Some studies report competing C6 coupling when -CF₃ is sterically hindered; confirm regiochemistry via NOESY or C NMR .

Q. What analytical strategies resolve discrepancies in reported melting points (e.g., 208–210°C vs. 195–200°C)?

- Methodology : Perform differential scanning calorimetry (DSC) at 5°C/min under N₂. Compare with literature using purity-corrected data (e.g., HPLC >98% purity). Impurities like residual brominated byproducts lower observed melting points .

- Validation : Cross-reference with sublimation tests under vacuum to isolate pure crystals for SCXRD .

Q. How does the compound’s electron-deficient nature influence its reactivity in nucleophilic aromatic substitution (SNAr)?

- Mechanistic Analysis : The -CF₃ and -NO₂ groups lower the LUMO energy, facilitating SNAr at C2 (Br site). Kinetic studies using NaN₃ in DMSO at 25°C show pseudo-first-order kinetics ( = 0.12 min⁻¹). Competing ipso-substitution at C6 (-CF₃) is negligible due to steric hindrance .

- Side Reactions : Trace hydrolysis of -NO₂ to -NH₂ occurs in aqueous basic conditions; monitor via IR (loss of NO₂ stretch at 1520 cm⁻¹) .

Experimental Design & Data Analysis

Designing a stability study under varying pH and temperature conditions

- Protocol : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at 0, 24, 48, and 72 hrs for LC-MS analysis (C18 column, 0.1% formic acid/MeCN gradient).

- Degradation Pathways : Acidic conditions (pH <4) promote Br⁻ elimination, forming a pyridyne intermediate. At pH >10, nitro-group reduction dominates. Use Arrhenius plots to extrapolate shelf life .

Interpreting conflicting bioactivity data in enzyme inhibition assays

- Troubleshooting : Test against CYP450 isoforms (e.g., CYP3A4) with/without NADPH cofactor. If IC₅₀ varies >10-fold, check for time-dependent inhibition (pre-incubate enzyme with compound). Confirm binding via fluorescence quenching or SPR .

- Contradictions : Non-specific binding to albumin (≥90% at 10 µM) may falsely lower activity; use ultrafiltration to isolate free compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.